molecular formula C10H7BrClN B1282375 8-(Bromomethyl)-7-chloroquinoline CAS No. 84163-79-1

8-(Bromomethyl)-7-chloroquinoline

Cat. No. B1282375
CAS RN: 84163-79-1
M. Wt: 256.52 g/mol
InChI Key: SLSLEAFNODKCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "8-(Bromomethyl)-7-chloroquinoline" is a derivative of quinoline, a heterocyclic aromatic organic compound. It features a bromomethyl group at the 8-position and a chloro group at the 7-position of the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of chloromethyl derivatives of 8-hydroxyquinoline, which are structurally related to "8-(Bromomethyl)-7-chloroquinoline," has been reported. For instance, the reaction of formaldehyde with 8-hydroxyquinoline in the presence of hydrochloric acid gas leads to the formation of a chloromethyl derivative, which is likely 7-chloromethyl-8-hydroxyquinoline hydrochloride . This compound can be further modified to produce various substituted quinolines, potentially including "8-(Bromomethyl)-7-chloroquinoline."

Molecular Structure Analysis

The molecular structure of quinoline derivatives can significantly influence their chemical and physical properties. For example, the introduction of halogen atoms, such as bromine and chlorine, can affect the molecule's reactivity and interaction with other compounds. In the case of 7-bromo-5-chloro-8-hydroxyquinoline, vibrational spectroscopic investigations, along with ab initio and DFT studies, have provided insights into the compound's geometry and vibrational frequencies, which are crucial for understanding its molecular structure .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including halogenation, which can be used to introduce or modify halogen substituents on the quinoline ring. For instance, the chlorination and iodination of 8-methylquinoline have been studied, and the subsequent bromination of halo-substituted quinolines has been explored to produce bromomethyl derivatives . These reactions are relevant to the synthesis and functionalization of "8-(Bromomethyl)-7-chloroquinoline."

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of halogen substituents can impact the compound's stability, reactivity, and interaction with metal ions. For example, the chloromethyl derivative of 8-hydroxyquinoline has been investigated as an analytical reagent for metal ions in acid solutions . Additionally, the vibrational spectroscopic studies provide data on the compound's vibrational modes, which are related to its physical properties .

Scientific Research Applications

Synthesis and Chemical Reactions

8-(Bromomethyl)-7-chloroquinoline and its derivatives are utilized in various chemical syntheses and reactions. For instance, the reagent pyridine hydrochloride is effective for synthesizing chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline, indicating the potential for modifications of 8-(Bromomethyl)-7-chloroquinoline (Mongin et al., 1996). Furthermore, the study of the synthesis of 8-nitrofluoroquinolone derivatives, which are closely related to 8-(Bromomethyl)-7-chloroquinoline, demonstrates its potential application in creating compounds with antibacterial properties (Al-Hiari et al., 2007).

Spectroscopic and Computational Studies

The characterization of 8-substituted 7-hydroxyquinoline caged acetate compounds, which are structurally related to 8-(Bromomethyl)-7-chloroquinoline, has been conducted using resonance Raman spectroscopy. This research provides insight into the substituent effects on these compounds, which is relevant for understanding the properties of 8-(Bromomethyl)-7-chloroquinoline (An et al., 2010). Moreover, comparative vibrational spectroscopic studies on hydroxyquinoline derivatives offer a deeper understanding of the molecular properties of such compounds, which can be applied to study 8-(Bromomethyl)-7-chloroquinoline (Lakshmi et al., 2011).

Metal Complex Formation and Coordination Chemistry

The formation of metal complexes with quinoline derivatives is an area of active research. The synthesis and coordination behavior of (8-quinolyl)cyclopentadienyl metal complexes highlight the potential of 8-(Bromomethyl)-7-chloroquinoline in forming complex metal structures (Enders et al., 2001).

Anti-corrosion Properties

Research on the anti-corrosion performance of 8-hydroxyquinoline derivatives, which are structurally similar to 8-(Bromomethyl)-7-chloroquinoline, indicates the potential application of such compounds in protecting metals against corrosion (Douche et al., 2020).

Protonation and Solution Chemistry

The study of protonation of oxines, including derivatives of 8-hydroxyquinoline, contributes to understanding the chemical behavior of 8-(Bromomethyl)-7-chloroquinoline in various environments (Abbasi, 1981). Additionally, the solution chemistry of copper(II) binding to substituted 8-hydroxyquinolines provides insights into the metal-binding properties of quinoline derivatives, relevant to 8-(Bromomethyl)-7-chloroquinoline (Summers et al., 2020).

properties

IUPAC Name

8-(bromomethyl)-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-8-9(12)4-3-7-2-1-5-13-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSLEAFNODKCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522382
Record name 8-(Bromomethyl)-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Bromomethyl)-7-chloroquinoline

CAS RN

84163-79-1
Record name 8-(Bromomethyl)-7-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84163-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Bromomethyl)-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(bromomethyl)-7-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Chloro-8-methylquinoline (1 g.) [Bradford et al., J. Chem. Soc., p. 437 (1947)] is dissolved in 20 ml. of benzene and brominated with one equivalent of N-bromosuccinimide in the presence of catalytic amounts of peroxide. The product, 7-chloro-8-(bromomethyl)quinoline is isolated by evaporation.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.